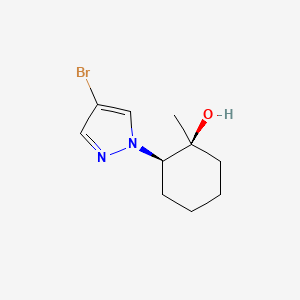![molecular formula C9H7F2NO2 B12949081 2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B12949081.png)
2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole is a fluorinated heterocyclic compound It is characterized by the presence of two fluorine atoms and a dioxolo ring fused to an isoindole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole typically involves multi-step organic reactions. One common method includes the reaction of a suitable isoindole precursor with fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for large-scale manufacturing while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione: A similar compound with a dioxolo ring and fluorine atoms.
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate: Another fluorinated heterocyclic compound with different structural features.
Uniqueness
2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole is unique due to its specific arrangement of fluorine atoms and the dioxolo ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H7F2NO2 |
|---|---|
Molekulargewicht |
199.15 g/mol |
IUPAC-Name |
2,2-difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole |
InChI |
InChI=1S/C9H7F2NO2/c10-9(11)13-7-1-5-3-12-4-6(5)2-8(7)14-9/h1-2,12H,3-4H2 |
InChI-Schlüssel |
WZVQJINSBYSYRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC3=C(C=C2CN1)OC(O3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




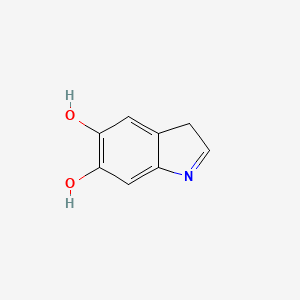
![1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B12949025.png)
![2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12949032.png)
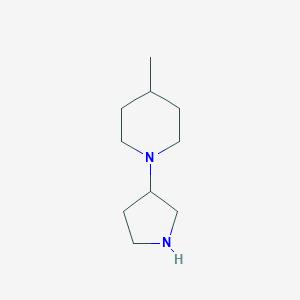

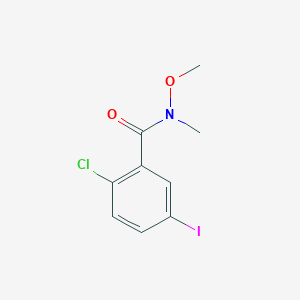
![tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B12949048.png)
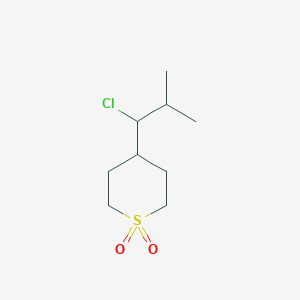
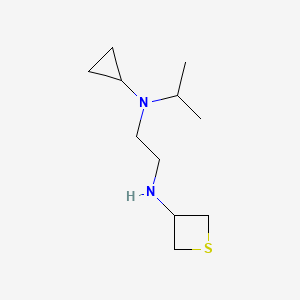
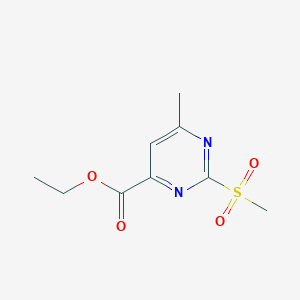
![tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B12949069.png)
